molecular formula C20H19N5O3 B2897040 3-(1H-1,3-benzodiazol-2-yl)-1-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}propan-1-one CAS No. 2034371-55-4

3-(1H-1,3-benzodiazol-2-yl)-1-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}propan-1-one

Número de catálogo: B2897040
Número CAS: 2034371-55-4
Peso molecular: 377.404
Clave InChI: RSUVLAWXUGZBLO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 3-(1H-1,3-benzodiazol-2-yl)-1-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}propan-1-one features a benzimidazole core linked to a pyrrolidine ring bearing a furan-substituted 1,2,4-oxadiazole moiety. The benzimidazole group is known for its role in hydrogen bonding and π-π stacking interactions with biological targets, while the 1,2,4-oxadiazole and furan substituents may enhance metabolic stability and solubility .

Propiedades

IUPAC Name

3-(1H-benzimidazol-2-yl)-1-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c26-18(8-7-17-21-14-4-1-2-5-15(14)22-17)25-10-9-13(12-25)19-23-20(28-24-19)16-6-3-11-27-16/h1-6,11,13H,7-10,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUVLAWXUGZBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CO3)C(=O)CCC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 3-(1H-1,3-benzodiazol-2-yl)-1-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}propan-1-one is a complex heterocyclic compound notable for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and cytotoxic effects, while summarizing relevant research findings and case studies.

Chemical Structure and Properties

The compound features a unique combination of benzodiazole, furan, and oxadiazole moieties. Its molecular formula is C18H18N4O2C_{18}H_{18}N_4O_2 with a molecular weight of 342.36 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole structure exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-oxadiazoles have been shown to possess strong bactericidal effects against various strains of bacteria, particularly Staphylococcus spp. . The incorporation of furan and benzodiazole enhances these effects, suggesting that the compound may also demonstrate similar or improved antimicrobial activity.

Anticancer Properties

Studies have highlighted the anticancer potential of oxadiazole derivatives. For example, several compounds in this class have exhibited IC50 values comparable to established chemotherapeutics like doxorubicin against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The mechanism often involves induction of apoptosis through pathways involving p53 expression and caspase activation .

Cytotoxicity Studies

The cytotoxic effects of this compound are critical for evaluating its safety profile. Research has shown that certain derivatives can stimulate cell viability in non-cancerous cell lines while exhibiting selective toxicity towards cancer cells . For instance, a study reported that specific oxadiazole derivatives increased cell viability above 100% in L929 cells at certain concentrations .

Study 1: Antimicrobial Evaluation

In a comparative study of various oxadiazole derivatives, the compound demonstrated a significant reduction in bacterial growth compared to control groups. The most effective derivatives had MIC values in the low micromolar range against Gram-positive bacteria .

Study 2: Anticancer Activity

A series of benzodiazole-based compounds were tested for their anticancer properties. One derivative showed an IC50 value of 15.63 µM against MCF-7 cells, indicating potent activity similar to that of Tamoxifen . Molecular docking studies suggested strong interactions with estrogen receptors, enhancing its potential as an anticancer agent.

Study 3: Cytotoxicity Assessment

Cytotoxicity assays revealed that while some derivatives were toxic to cancer cells at high concentrations, they did not significantly affect normal cell lines at lower doses. This selectivity is crucial for therapeutic applications .

Comparative Data Table

Activity Tested Compound IC50 (µM) Remarks
AntimicrobialOxadiazole Derivative10 - 20Effective against Staphylococcus spp.
Anticancer (MCF-7)Benzodiazole Compound15.63Comparable to Tamoxifen
CytotoxicityVarious Derivatives>100Selective toxicity observed

Comparación Con Compuestos Similares

Structural Analogues and Key Differences

The following table summarizes structural analogues and their distinguishing features:

Compound Name Key Structural Features Molecular Weight Substituent Effects
Target Compound : 3-(1H-1,3-Benzodiazol-2-yl)-1-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}propan-1-one Benzimidazole, 1,2,4-oxadiazole with furan, pyrrolidine linker ~393.3 (estimated) Furan enhances solubility; pyrrolidine improves conformational flexibility .
1-(1H-Benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one Benzimidazole, 1,3,4-oxadiazole with trichloromethyl ~376.7 Trichloromethyl increases electronegativity and steric bulk, potentially enhancing cytotoxicity but reducing solubility.
1-{3-[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}-3-(3-methoxyphenyl)propan-1-one Methoxyphenyl, 1,2,4-oxadiazole with furan, pyrrolidine linker 367.4 Methoxyphenyl may improve lipophilicity but lacks benzimidazole’s hydrogen-bonding capacity.
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one Phenyl, dual pyrazole substituents ~266.3 Pyrazole rings increase rigidity but reduce heterocyclic diversity compared to benzimidazole-oxadiazole systems.
5-(1-Benzyl-5,6-dichloro-1H-1,3-benzodiazol-2-yl)-2(1H)-pyridinone Benzimidazole with pyridinone, dichloro and benzyl groups 370.2 Pyridinone introduces keto-enol tautomerism, altering electronic properties compared to oxadiazole.

Research Implications

The combination of benzimidazole, oxadiazole, and furan moieties in the target compound offers a balanced profile of solubility, stability, and bioactivity. Compared to analogues, its structural diversity positions it as a promising candidate for further pharmacological studies, particularly in oncology. Future work should explore structure-activity relationships (SAR) by modifying the pyrrolidine linker or oxadiazole substituents to optimize potency and pharmacokinetics .

Q & A

What are the standard synthetic protocols for this compound, and how are reaction conditions optimized?

Level: Basic
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidine core, followed by sequential coupling of the benzodiazole and oxadiazole moieties. Key steps include:

  • Acylation reactions to attach the benzodiazole group, often using triethylamine as a base to enhance efficiency .
  • Cyclocondensation for oxadiazole ring formation, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) .
  • Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) to minimize side reactions .
    Characterization is performed via NMR spectroscopy (¹H/¹³C) and HR-MS to confirm structural integrity .

How can researchers resolve discrepancies in spectral data (e.g., NMR or MS) for this compound?

Level: Advanced
Answer:
Conflicting spectral data may arise from tautomerism (e.g., benzodiazole protons) or impurities. Mitigation strategies include:

  • 2D NMR techniques (COSY, HSQC) to assign overlapping signals and verify connectivity .
  • X-ray crystallography to resolve ambiguities in regiochemistry or stereochemistry, as demonstrated for similar oxadiazole derivatives .
  • Isotopic labeling (e.g., ¹⁵N) to track nitrogen atoms in the oxadiazole ring .

What characterization techniques are critical for verifying the compound’s purity and structural identity?

Level: Basic
Answer:

  • High-Resolution Mass Spectrometry (HR-MS): Confirms molecular formula with <5 ppm error .
  • Multinuclear NMR: ¹H NMR identifies proton environments (e.g., benzodiazole aromatic protons at δ 7.2–8.5 ppm), while ¹³C NMR assigns carbonyl groups (C=O at ~170 ppm) .
  • HPLC-PDA: Quantifies purity (>95%) and detects trace impurities .

How can reaction yields be optimized for the oxadiazole ring formation?

Level: Advanced
Answer:
Yield optimization requires:

  • Catalyst screening: Use of HOBt (hydroxybenzotriazole) or EDCI to stabilize intermediates during cyclization .
  • Microwave-assisted synthesis: Reduces reaction time (20–30 minutes vs. 12 hours conventional) and improves yields by 15–20% .
  • Solvent polarity adjustment: Polar aprotic solvents (e.g., DMF) enhance dipole interactions during cyclocondensation .

What in vitro assays are suitable for preliminary biological activity screening?

Level: Basic
Answer:

  • Enzyme inhibition assays: Target kinases or proteases using fluorescence-based substrates (e.g., ATPase/GTPase activity) .
  • Antimicrobial screening: Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria .
  • Cytotoxicity profiling: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

How can computational modeling elucidate the compound’s binding mechanisms?

Level: Advanced
Answer:

  • Molecular docking (AutoDock Vina): Predicts binding affinity to target proteins (e.g., PARP-1 or EGFR kinases) using PDB structures .
  • MD simulations (GROMACS): Assesses stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR modeling: Correlates substituent effects (e.g., furan vs. thiophene) with bioactivity .

How should stability studies be designed for this compound under varying pH and temperature conditions?

Level: Basic
Answer:

  • Forced degradation studies: Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions at 40–60°C .
  • UV-Vis spectroscopy: Monitors absorbance shifts indicative of degradation (e.g., λ_max changes in benzodiazole moieties) .
  • LC-MS/MS: Identifies degradation products (e.g., hydrolyzed oxadiazole rings) .

What strategies improve regioselectivity during the synthesis of the oxadiazole-pyrrolidine moiety?

Level: Advanced
Answer:

  • Protecting groups: Use Boc (tert-butyloxycarbonyl) to block reactive amine sites on pyrrolidine during oxadiazole formation .
  • Lewis acid catalysts: ZnCl₂ or BF₃·OEt₂ directs cyclization to the 1,2,4-oxadiazole isomer over 1,3,4 derivatives .
  • Microwave irradiation: Enhances regioselectivity by promoting uniform heating and reducing side reactions .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.